3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Me
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, ethyl ester is a complex organic compound with significant applications in medicinal chemistry. This compound belongs to the quinolone class, which is known for its broad-spectrum antibacterial properties. The presence of fluorine atoms and the cyclopropyl group enhances its biological activity, making it a valuable compound in the development of antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate, followed by fluorination and introduction of the cyclopropyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. This ensures consistent quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, ethyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.
Levofloxacin: Known for its effectiveness against a broad range of bacterial infections.
Moxifloxacin: Exhibits enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, ethyl ester is unique due to its specific substitution pattern, which enhances its binding affinity to bacterial enzymes and increases its spectrum of activity .
Properties
CAS No. |
110872-01-0 |
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Molecular Formula |
C23H28F2N4O5 |
Molecular Weight |
478.4890264 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, ethyl ester |
Origin of Product |
United States |
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